molecular formula C12H12N2O2S B282041 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

Cat. No. B282041
M. Wt: 248.3 g/mol
InChI Key: RUCQMBXXOONDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone, also known as MET, is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been extensively studied for their biological activities. In

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is not yet fully understood, but several studies have proposed possible mechanisms. One study suggested that 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study proposed that 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone may act on the GABAergic system, which is involved in the regulation of neuronal excitability. Further research is needed to fully elucidate the mechanism of action of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone.
Biochemical and Physiological Effects
1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been shown to have a range of biochemical and physiological effects. In one study, 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone was found to inhibit the production of nitric oxide, which is involved in the inflammatory response. Another study reported that 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has antioxidant properties, which may protect against oxidative stress. 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of pain receptors.

Advantages and Limitations for Lab Experiments

1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable compound for scientific research. 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone also has a range of biological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to the use of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone in lab experiments. Its mechanism of action is not yet fully understood, which may limit its use in certain applications. Additionally, further research is needed to fully characterize the pharmacokinetics and pharmacodynamics of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone. One area of interest is the development of novel derivatives of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone with improved biological activities. Another area of research is the elucidation of the mechanism of action of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone, which may inform its potential clinical applications.
Conclusion
In conclusion, 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone is a chemical compound with potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have a range of biological activities. 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone may lead to the development of new therapeutic agents and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with methyl iodide to form the final product, 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone. The synthesis of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been reported in several scientific articles, and the purity of the compound can be verified using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Several studies have reported the biological activities of 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone, including its anti-inflammatory, analgesic, and anti-tumor effects. 1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone has also been shown to have anticonvulsant and antidepressant properties, making it a promising candidate for the treatment of neurological disorders.

properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

InChI

InChI=1S/C12H12N2O2S/c1-8-13-14-12(17-8)7-11(15)9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3

InChI Key

RUCQMBXXOONDJN-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)CC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=NN=C(S1)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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